An In-depth Technical Guide to Flavin Adenine Dinucleotide (FAD) Sodium Salt
An In-depth Technical Guide to Flavin Adenine Dinucleotide (FAD) Sodium Salt
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Flavin Adenine Dinucleotide (FAD) sodium salt. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Core Chemical and Physical Properties
FAD sodium salt is the sodium salt form of Flavin Adenine Dinucleotide, a critical redox cofactor involved in numerous metabolic reactions.[1] It is a yellow to orange, crystalline powder that is hygroscopic in nature.[2]
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ | [3] |
| Molecular Weight | 829.51 g/mol (anhydrous basis) | [4] |
| CAS Number | 84366-81-4 | [5] |
| Appearance | Yellow to orange-brown powder | [4] |
| Melting Point | Decomposes at >203°C | [2] |
| pH (1% in water) | 5.5 - 6.5 | [6] |
| Optical Rotation | -23.2° ± 2.3° (c = 2 in water) | [6] |
Solubility
FAD sodium salt exhibits solubility in aqueous solutions and some organic solvents.
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [4][7] |
| DMSO | 0.1 mg/mL | [5][8] |
| PBS (pH 7.2) | ~10 mg/mL | [5][8] |
| Methanol | Slightly soluble | [2] |
| Ethanol | Sparingly soluble | |
| Acetone | Insoluble |
Spectral Properties
FAD possesses distinct absorbance and fluorescence characteristics that are crucial for its quantification and study.
| Spectral Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| UV-Vis Absorbance Maxima (λmax) | 213, 265, 376, 449 | - | [5][8] |
| ~375 and ~450 | ~9,000 and ~11,300, respectively | [9] | |
| Fluorescence Excitation Maximum | ~450 | - | [10] |
| Fluorescence Emission Maximum | ~525-530 | - | [10] |
| Fluorescence Quantum Yield (ΦF) | ~0.033 (in aqueous solution, pH 4-9) | - | [10] |
Biological Significance and Signaling Pathways
FAD is a central molecule in metabolism, acting as a crucial cofactor for a wide range of flavoproteins involved in oxidation-reduction reactions. It plays a vital role in cellular respiration, specifically in the citric acid cycle and the electron transport chain, where it accepts and donates electrons.
It is important to distinguish Flavin Adenine Dinucleotide (FAD) from Fas-Associated Death Domain (FADD). While their acronyms are similar, they are distinct molecules with different functions. FADD is an adaptor protein that plays a critical role in the extrinsic pathway of apoptosis.[2][11][12][13][14] Given the potential for confusion, and as a requested visualization, the FADD-mediated apoptosis signaling pathway is depicted below.
Caption: FADD-mediated extrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for common experiments involving FAD sodium salt.
Quantification of FAD Sodium Salt using UV-Vis Spectrophotometry
This protocol allows for the determination of FAD concentration in a solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
FAD sodium salt
-
Appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a known amount of FAD sodium salt (e.g., 10 mg).
-
Dissolve the FAD in a known volume of buffer (e.g., 100 mL) to create a stock solution. Calculate the molar concentration using the molecular weight of 829.51 g/mol .
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15, 20 µM).
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to measure absorbance at 450 nm.
-
Use the buffer as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Creation of a Calibration Curve:
-
Plot the absorbance at 450 nm versus the concentration of the standard solutions.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope (related to the molar extinction coefficient), and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the unknown FAD solution at 450 nm.
-
Use the equation from the calibration curve to calculate the concentration of FAD in the unknown sample.
-
Caption: Workflow for FAD quantification by UV-Vis.
Analysis of FAD Sodium Salt by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the separation and quantification of FAD using HPLC with fluorescence detection.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate and 15 mM magnesium acetate, adjusted to pH 3.4 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 85% Mobile Phase A and 15% Mobile Phase B.
-
Flow Rate: 1 mL/min.
Detection:
-
Excitation Wavelength: 445 nm.
-
Emission Wavelength: 530 nm.
Procedure:
-
Sample Preparation:
-
Dissolve the FAD sodium salt sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a series of FAD standard solutions of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample.
-
Record the chromatograms and identify the FAD peak based on its retention time compared to the standards.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the FAD standards against their concentrations.
-
Determine the concentration of FAD in the sample by interpolating its peak area on the calibration curve.
-
Studying FAD Binding to a Flavoenzyme using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal Titration Calorimeter.
-
Purified flavoenzyme of interest.
-
FAD sodium salt.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dialyze both the enzyme and the FAD solution extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Accurately determine the concentrations of the enzyme and FAD solutions using UV-Vis spectrophotometry.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-50 µM.
-
Load the FAD solution into the injection syringe. The FAD concentration should be 10-20 times higher than the enzyme concentration.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the FAD solution into the enzyme solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the ITC software.
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Workflow for studying FAD-enzyme binding via ITC.
Storage and Stability
FAD sodium salt is sensitive to light and moisture. It should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage, 2-8°C is acceptable.[2] Solutions of FAD sodium salt are also light-sensitive and should be freshly prepared. Aqueous solutions are not recommended for storage for more than one day.[8] The solid form is stable for at least four years when stored correctly.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Flavin adenine dinucleotide disodium | C27H31N9Na2O15P2 | CID 2734019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FAD-Na2 Redox Cofactor Auto-fluorescence co-enzyme [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Flavin adenine dinucleotide disodium salt hydrate, 94% (dry wt.), water <10% 500 mg | Buy Online [thermofisher.com]
- 7. 黄素腺嘌呤二核苷酸 二钠盐 水合物 suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. mdpi.com [mdpi.com]
- 12. Structure of the Fas/FADD complex: A conditional death domain complex mediating signaling by receptor clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. zollerimkerei.de [zollerimkerei.de]
